Marina blue dye

Description

Structure

2D Structure

3D Structure

Properties

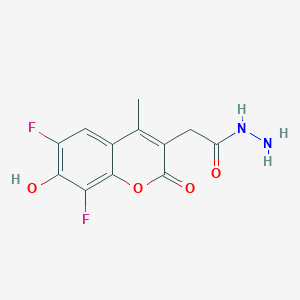

Molecular Formula |

C12H10F2N2O4 |

|---|---|

Molecular Weight |

284.22 g/mol |

IUPAC Name |

2-(6,8-difluoro-7-hydroxy-4-methyl-2-oxochromen-3-yl)acetohydrazide |

InChI |

InChI=1S/C12H10F2N2O4/c1-4-5-2-7(13)10(18)9(14)11(5)20-12(19)6(4)3-8(17)16-15/h2,18H,3,15H2,1H3,(H,16,17) |

InChI Key |

KNAHXFRERYYDHC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)OC2=C(C(=C(C=C12)F)O)F)CC(=O)NN |

Origin of Product |

United States |

Foundational & Exploratory

The Core Principles of Marina Blue Dye Fluorescence: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marina Blue is a bright, blue-fluorescent dye that has become a valuable tool in a wide array of biological research and drug development applications. Its robust photophysical properties and amenability to conjugation have made it a popular choice for techniques requiring high sensitivity, such as flow cytometry, immunofluorescence, and microscopy. This technical guide delves into the core principles of Marina Blue's fluorescence, providing a detailed overview of its chemical nature, the mechanics of its light emission, and practical guidance for its use in experimental settings.

Core Photophysical and Chemical Properties

Marina Blue is a synthetic organic fluorophore belonging to the coumarin (B35378) family of dyes. Specifically, it is a fluorinated derivative of 7-hydroxycoumarin.[1] This structural modification is key to its enhanced fluorescent properties, particularly its stability and brightness at physiological pH.

Quantitative Data Summary

The key photophysical parameters of Marina Blue are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Excitation Maximum (λex) | 365 nm | [1][2][3] |

| Emission Maximum (λem) | 460 nm | [1][2][3] |

| Molar Extinction Coefficient (ε) | 18,700 cm⁻¹M⁻¹ | [4][5] |

| Quantum Yield (Φ) | 0.89 | [4][5] |

| Fluorescence Lifetime (τ) | 1-5 ns (typical for coumarin dyes) | [1] |

| Molecular Weight | ~284 g/mol | [2] |

The Principle of Fluorescence

The fluorescence of Marina Blue is governed by the principles of electronic excitation and subsequent relaxation, a process that can be visualized using a Jablonski diagram.

Jablonski Diagram for Marina Blue

Caption: A simplified Jablonski diagram illustrating the electronic transitions involved in Marina Blue's fluorescence.

The process begins with the absorption of a photon of light at the excitation maximum (around 365 nm), which elevates an electron from the ground state (S₀) to an excited singlet state (S₁). This is a very rapid process. Once in the excited state, the molecule quickly undergoes vibrational relaxation to the lowest vibrational level of S₁. From this state, the molecule can return to the ground state through several pathways. For a highly fluorescent molecule like Marina Blue, the dominant pathway is the emission of a photon, observed as fluorescence. This emitted photon has less energy (longer wavelength, around 460 nm) than the absorbed photon, a phenomenon known as the Stokes shift.

Alternative, non-radiative pathways for de-excitation include internal conversion (heat dissipation) and intersystem crossing to a triplet state (T₁), which can lead to phosphorescence. The high quantum yield of Marina Blue (0.89) indicates that fluorescence is the most probable outcome of de-excitation, contributing to its brightness.[4][5]

Chemical Structure and Fluorescence Mechanism

The fluorescence of Marina Blue is intrinsically linked to its chemical structure, a 6,8-difluoro-7-hydroxy-4-methylcoumarin.

Caption: Chemical structure of the Marina Blue fluorophore. 'R' represents a reactive group for conjugation.

The fluorescence of 7-hydroxycoumarin derivatives is highly dependent on the protonation state of the 7-hydroxyl group. In its protonated (phenol) form, the dye is fluorescent. Deprotonation to the phenolate (B1203915) form can alter the fluorescence properties. A key advantage of Marina Blue is its lower pKa compared to unsubstituted 7-hydroxycoumarins. This is due to the electron-withdrawing effects of the two fluorine atoms on the aromatic ring. This lower pKa ensures that the highly fluorescent protonated form is predominant at neutral pH, making its fluorescence less sensitive to minor pH fluctuations in typical biological buffers.

Experimental Protocols

Marina Blue is commonly supplied as a reactive derivative, most often an N-hydroxysuccinimide (NHS) ester, for covalent labeling of primary amines on proteins, antibodies, and amine-modified oligonucleotides.

General Protocol for Protein Labeling with Marina Blue NHS Ester

Materials:

-

Protein of interest (in amine-free buffer, e.g., PBS)

-

Marina Blue NHS ester

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

1 M Sodium bicarbonate buffer, pH 8.3

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Prepare Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3) to a concentration of 1-10 mg/mL.

-

Prepare Dye Stock Solution: Immediately before use, dissolve the Marina Blue NHS ester in a small amount of anhydrous DMSO or DMF to create a 10 mg/mL stock solution.

-

Labeling Reaction: While gently stirring the protein solution, slowly add a calculated amount of the dye stock solution. The optimal molar ratio of dye to protein should be determined empirically but a starting point of 10-20 fold molar excess of the dye is common.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~365 nm (for Marina Blue).

Experimental Workflow: Immunofluorescence Staining

The following diagram illustrates a typical workflow for immunofluorescence staining using a Marina Blue-conjugated secondary antibody.

Caption: A generalized workflow for an indirect immunofluorescence experiment using a Marina Blue conjugate.

Conclusion

Marina Blue is a high-performance fluorescent dye with well-characterized photophysical properties that make it a reliable choice for a variety of bio-imaging and detection applications. Its strong absorption in the near-UV, bright blue emission, high quantum yield, and pH-insensitive fluorescence in the physiological range are all desirable characteristics for modern biological research. Understanding the fundamental principles of its fluorescence, as outlined in this guide, will enable researchers to optimize its use in their experimental designs and contribute to the generation of high-quality, reproducible data.

References

Spectroscopic Properties of Marina Blue Dye: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marina Blue is a bright, blue-fluorescent dye belonging to the fluorinated 7-hydroxycoumarin family. Its robust photostability and high fluorescence quantum yield make it a valuable tool for a multitude of biological applications. This technical guide provides a comprehensive overview of the spectroscopic properties of Marina Blue, detailed experimental protocols for its use and characterization, and a visualization of a common experimental workflow.

Core Spectroscopic Properties

Marina Blue's utility as a fluorescent tag is defined by its distinct spectral characteristics. It is optimally excited by the 365 nm spectral line of mercury-arc lamps and is compatible with standard DAPI filter sets.[1] A key feature of Marina Blue is its lower pKa compared to traditional 7-hydroxycoumarins, which ensures its fluorescence remains strong and stable at neutral pH, a critical factor for many biological experiments.[1]

Quantitative Spectroscopic Data

The following table summarizes the key quantitative spectroscopic properties of Marina Blue dye.

| Property | Value | Notes |

| Excitation Maximum (λex) | 365 nm[1][2][3] | Can be efficiently excited by a 355 nm laser.[3] |

| Emission Maximum (λem) | 460 nm[1][2][3] | Emits in the blue region of the visible spectrum. |

| Molar Extinction Coefficient (ε) | 19,000 cm⁻¹M⁻¹[1] | Indicates strong absorption of light at the excitation maximum. |

| Quantum Yield (Φ) | 0.89 | A high quantum yield contributes to its bright fluorescence. |

| Molecular Weight | 284 g/mol [3] |

Experimental Protocols

General Protocol for Spectroscopic Characterization of Marina Blue

This protocol outlines the procedure for determining the absorbance and fluorescence emission spectra of Marina Blue.

Materials:

-

This compound

-

Spectroscopy-grade solvent (e.g., ethanol, DMSO)

-

UV-Vis Spectrophotometer

-

Spectrofluorometer

-

1 cm pathlength quartz cuvettes

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of Marina Blue in a suitable solvent (e.g., DMSO) at a concentration of 1-10 mM.

-

Working Solution Preparation: From the stock solution, prepare a series of dilutions in the desired final solvent (e.g., phosphate-buffered saline, PBS) to be used for analysis. For absorbance measurements, a typical concentration is in the low micromolar range. For fluorescence measurements, solutions should be optically dilute, with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Absorbance Spectrum Measurement:

-

Use the final solvent as a blank to zero the spectrophotometer.

-

Measure the absorbance of the Marina Blue working solution from approximately 300 nm to 500 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

-

Fluorescence Emission Spectrum Measurement:

-

Set the excitation wavelength of the spectrofluorometer to the determined λmax (around 365 nm).

-

Use the final solvent as a blank to measure any background fluorescence.

-

Scan the emission spectrum from approximately 400 nm to 600 nm.

-

Identify the wavelength of maximum emission.

-

Protocol for Labeling Proteins with Marina Blue NHS Ester

Marina Blue is commonly available as an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on proteins to form stable amide bonds.[1]

Materials:

-

Protein to be labeled (in an amine-free buffer, e.g., PBS)

-

Marina Blue NHS Ester

-

Anhydrous DMSO or DMF

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-9.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.

-

Dye Preparation: Allow the vial of Marina Blue NHS Ester to warm to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO or DMF.

-

Labeling Reaction:

-

While gently vortexing, add the Marina Blue stock solution to the protein solution. A typical starting point is a 10-20 fold molar excess of dye to protein.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes.

-

Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS). The labeled protein will elute first.

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (for protein) and 365 nm (for Marina Blue).

-

Calculate the protein concentration and the dye concentration using the Beer-Lambert law (A = εbc), and determine the molar ratio of dye to protein.

-

Visualizations

Experimental Workflow for Protein Labeling and Analysis

References

Marina blue dye excitation and emission spectra

An In-depth Technical Guide to the Excitation and Emission Spectra of Marina Blue Dye

For researchers, scientists, and drug development professionals, understanding the spectral properties of fluorescent dyes is paramount for successful experimental design and data interpretation. Marina Blue is a bright, blue-fluorescent dye widely utilized for covalent labeling of proteins, peptides, and amine-modified oligonucleotides. This guide provides a comprehensive overview of its core spectral characteristics, detailed experimental protocols for its characterization, and visual representations of relevant workflows.

Core Spectral Properties of Marina Blue

Marina Blue is a fluorinated 7-hydroxycoumarin derivative known for its significant photostability and strong fluorescence at a neutral pH.[1] Its key spectral properties are summarized in the table below.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~365 nm | [1][2][3][4][5] |

| Emission Maximum (λem) | ~460 nm | [1][2][3][4][5] |

| Molar Extinction Coefficient (ε) | 19,000 cm⁻¹M⁻¹ | [1][4] |

| Quantum Yield (Φ) | 0.89 | [6] |

| Recommended Laser Line | 355 nm | [3] |

| Common Emission Filter | 450/50 nm | [3] |

Experimental Protocols

Accurate determination of the excitation and emission spectra of Marina Blue, or any fluorophore, is critical for its effective use. Below are detailed protocols for spectral characterization and a common application: protein labeling.

I. Determination of Excitation and Emission Spectra

This protocol outlines the steps to measure the fluorescence excitation and emission spectra of a this compound solution using a fluorometer.

A. Materials:

-

This compound (e.g., NHS ester or free acid form)

-

Spectroscopic grade solvent (e.g., dimethyl sulfoxide (B87167) (DMSO), ethanol, or phosphate-buffered saline (PBS), depending on the dye's solubility and intended application)

-

Fluorometer with excitation and emission monochromators

-

Quartz cuvettes

-

Micropipettes

B. Procedure:

-

Instrument Warm-up: Turn on the fluorometer and its light source (e.g., Xenon arc lamp) and allow it to warm up for at least 20-30 minutes to ensure a stable output.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in DMSO).

-

From the stock solution, prepare a dilute working solution (e.g., 1-10 µM) in the desired final buffer (e.g., PBS, pH 7.4). The final concentration should be low enough to avoid inner filter effects.

-

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the expected emission maximum of Marina Blue (~460 nm).

-

Set the excitation monochromator to scan a range of wavelengths (e.g., 300 nm to 450 nm).

-

Record the fluorescence intensity at each excitation wavelength. The resulting plot of intensity versus excitation wavelength is the excitation spectrum. The peak of this spectrum is the excitation maximum (λex).

-

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the determined excitation maximum (e.g., ~365 nm).

-

Set the emission monochromator to scan a range of wavelengths starting just above the excitation wavelength (e.g., 380 nm to 600 nm).

-

Record the fluorescence intensity at each emission wavelength. The resulting plot of intensity versus emission wavelength is the emission spectrum. The peak of this spectrum is the emission maximum (λem).

-

-

Data Analysis:

-

Plot the excitation and emission spectra.

-

Identify and report the excitation and emission maxima.

-

If necessary, correct the spectra for instrument-specific variations in lamp intensity and detector response.

-

II. Protein Labeling with Marina Blue NHS Ester

This protocol provides a general procedure for covalently labeling a protein with Marina Blue NHS ester, which reacts with primary amines (e.g., lysine (B10760008) residues).

A. Materials:

-

Protein to be labeled (in an amine-free buffer like PBS or bicarbonate buffer)

-

Marina Blue NHS Ester

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., Sephadex G-25) or dialysis equipment

B. Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines.

-

Prepare the Dye Stock Solution: Immediately before use, dissolve the Marina Blue NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

-

Labeling Reaction:

-

While gently stirring, slowly add a 10-20 fold molar excess of the dye stock solution to the protein solution.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Stop the Reaction (Optional): Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes.

-

Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or by dialysis against an appropriate buffer (e.g., PBS).

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Marina Blue (~365 nm).

Visualizing Workflows and Principles

The following diagrams, created using the DOT language, illustrate the fundamental process of fluorescence and a typical experimental workflow for protein labeling.

References

- 1. medicallabnotes.com [medicallabnotes.com]

- 2. biotium.com [biotium.com]

- 3. setabiomedicals.com [setabiomedicals.com]

- 4. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]

- 5. Marina Blue Fluorescent Dye Oligonculeotide Labeling [biosyn.com]

- 6. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

Marina Blue: A Technical Guide to its Photophysical Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core photophysical properties of Marina Blue, a widely utilized blue-fluorescent dye. This document details its quantum yield and extinction coefficient, offering insights into its fluorescence efficiency and light-absorbing capabilities. Furthermore, it outlines the standardized experimental protocols for the determination of these critical parameters, ensuring reproducibility and accuracy in research settings.

Core Photophysical Data of Marina Blue

The following table summarizes the key quantitative photophysical parameters of the Marina Blue dye. These values are essential for a variety of applications, including fluorescence microscopy, flow cytometry, and the development of fluorescent probes.

| Parameter | Value | Reference |

| Excitation Maximum (λex) | 365 nm | [1][2][3][4] |

| Emission Maximum (λem) | 460 nm | [1][2][4][5] |

| Molar Extinction Coefficient (ε) | 19,000 cm⁻¹M⁻¹ | [3] |

| Molecular Weight | 284 g/mol | [4] |

Experimental Protocols

Accurate determination of the quantum yield and extinction coefficient is paramount for the reliable application of fluorescent dyes. The following sections detail the standardized methodologies for these measurements.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a particular wavelength. It is a fundamental parameter determined using the Beer-Lambert law.

Protocol:

-

Preparation of a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., ethanol (B145695) or DMSO) to create a stock solution of a known concentration. For example, to prepare a 10 mM stock solution of a dye with a formula weight of 500 g/mol , you would dissolve 5.0 mg in 1 mL of solvent.[6]

-

Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations that will result in absorbance values within the linear range of the spectrophotometer (typically between 0.1 and 1.0).

-

Spectrophotometric Measurement:

-

Use a UV-Vis spectrophotometer to measure the absorbance of each dilution at the absorption maximum (λmax) of Marina Blue (365 nm).

-

Use the solvent as a blank to zero the spectrophotometer.

-

-

Data Analysis:

-

Plot a graph of absorbance versus concentration.

-

According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette (typically 1 cm), and c is the concentration), the slope of the resulting linear fit will be the molar extinction coefficient.

-

Caption: Relationship between absorbance and its determinants.

Determination of Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed, quantifying the efficiency of the fluorescence process. The comparative method, using a well-characterized standard, is the most common and reliable approach for its determination.[7]

Protocol (Comparative Method):

-

Selection of a Standard: Choose a reference dye with a known quantum yield and with absorption and emission spectra that are similar to Marina Blue. Quinine sulfate (B86663) in 0.1 M H₂SO₄ is a common standard in the blue region of the spectrum.

-

Preparation of Solutions:

-

Prepare a series of five to six dilute solutions of both the Marina Blue sample and the reference standard in the same solvent.

-

The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[7]

-

-

Absorbance and Fluorescence Measurements:

-

For each solution, measure the absorbance at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Measure the fluorescence emission spectrum for each solution using a spectrofluorometer, ensuring the excitation wavelength is the same for both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus the absorbance for both the Marina Blue sample and the reference standard.

-

The quantum yield of the sample (Φf_sample) can be calculated using the following equation:

Φf_sample = Φf_std * (m_sample / m_std) * (η_sample² / η_std²)

Where:

-

Φf_std is the quantum yield of the standard.

-

m_sample and m_std are the slopes of the lines from the plot of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

η_sample and η_std are the refractive indices of the sample and standard solutions (if the solvents are different).

-

-

Caption: Workflow for determining fluorescence quantum yield.

This technical guide provides the essential photophysical data for Marina Blue and detailed protocols for the experimental determination of its key fluorescent properties. By following these standardized methods, researchers can ensure the accuracy and reproducibility of their results, facilitating the effective use of Marina Blue in a wide range of scientific applications.

References

- 1. Spectral characteristics of Molecular Probes dyes—Table 23.1 | Thermo Fisher Scientific - CA [thermofisher.com]

- 2. health.usf.edu [health.usf.edu]

- 3. This compound|Fluorophore|RUO [benchchem.com]

- 4. FluoroFinder [app.fluorofinder.com]

- 5. Spectrum [Marina Blue] | AAT Bioquest [aatbio.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.uci.edu [chem.uci.edu]

Marina Blue Dye: A Technical Guide to its Mechanism of Action in Covalent Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marina Blue is a blue-fluorescent dye belonging to the coumarin (B35378) family of fluorophores. It is widely utilized in biological research for the covalent labeling of biomolecules, such as proteins, antibodies, and amine-modified oligonucleotides.[1][2] The dye is characterized by its bright fluorescence, significant photostability, and excitation maximum that aligns well with the 365 nm spectral line of common mercury-arc lamps.[3][4] Its derivatives are typically supplied as amine-reactive succinimidyl esters (NHS esters), which provide a straightforward and efficient method for creating stable fluorescently-tagged conjugates for use in applications like flow cytometry, immunofluorescence, and other bio-assays.[5][6]

Core Mechanism of Action: Amine-Reactive Conjugation

The primary mechanism for labeling with Marina Blue dye involves the reaction of its N-hydroxysuccinimidyl (NHS) ester derivative with primary aliphatic amines.[4][7] This is a robust and widely used bioconjugation technique.

2.1 The Chemical Reaction

The core of the labeling process is a nucleophilic acyl substitution.[6] The unprotonated primary amine group (R-NH₂), typically found on the ε-amino group of lysine (B10760008) residues or the N-terminus of a protein, acts as a nucleophile.[6][7] This amine attacks the carbonyl carbon of the succinimidyl ester on the this compound. This reaction results in the release of the N-hydroxysuccinimide (NHS) leaving group and the formation of a highly stable, covalent amide bond between the dye and the target molecule.[6][8]

2.2 Reaction Conditions

This conjugation chemistry is highly dependent on pH. The reaction must be performed in a slightly basic buffer, typically between pH 8.0 and 9.0.[8][9] This pH range is critical because it ensures that the primary amine groups on the target protein are deprotonated and thus sufficiently nucleophilic to attack the NHS ester. At the same time, the pH is not so high as to cause significant hydrolysis of the NHS ester, which would otherwise compete with the desired labeling reaction. Buffers containing primary amines, such as Tris, must be avoided as they will compete with the target molecule for reaction with the dye.[7][9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. This compound|Fluorophore|RUO [benchchem.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. FluoroFinder [app.fluorofinder.com]

- 6. benchchem.com [benchchem.com]

- 7. resources.tocris.com [resources.tocris.com]

- 8. NHS ester protocol for labeling proteins [abberior.rocks]

- 9. setabiomedicals.com [setabiomedicals.com]

An In-depth Technical Guide to the Chemical Properties and Solubility of Marina Blue

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, solubility, and experimental applications of Marina Blue, a fluorescent dye belonging to the coumarin (B35378) family. The information is intended for researchers in the fields of cell biology, biochemistry, and drug development who utilize fluorescent labeling techniques.

Chemical and Physical Properties

Marina Blue is a fluorinated 7-hydroxycoumarin derivative valued for its bright blue fluorescence. It is commonly available in two primary forms: a carbohydrazide (B1668358) and an N-hydroxysuccinimidyl (NHS) ester. The NHS ester is an amine-reactive derivative designed for the covalent labeling of biomolecules.

Core Compound: Marina Blue Dye (Carbohydrazide)

The foundational Marina Blue compound is a carbohydrazide, which can be used in specific bioconjugation strategies.

| Property | Value | Source |

| IUPAC Name | 2-(6,8-difluoro-7-hydroxy-4-methyl-2-oxochromen-3-yl)acetohydrazide | PubChem |

| Molecular Formula | C₁₂H₁₀F₂N₂O₄ | PubChem |

| Molecular Weight | 284.22 g/mol | PubChem |

| Monoisotopic Mass | 284.06086313 Da | PubChem |

| Appearance | Solid (form may vary) | --- |

| Computed XLogP3 | 0.1 | PubChem |

Amine-Reactive Form: Marina Blue NHS Ester

For most biological applications, the NHS ester derivative is used to label proteins and other molecules containing primary amines.

| Property | Value | Source |

| Synonyms | 6,8-Difluoro-7-hydroxy-4-methylcoumarin-3-acetic acid succinimidyl ester | Vector Labs[1] |

| Molecular Formula | C₁₆H₁₁F₂NO₇ | BOC Sciences[2] |

| Molecular Weight | 367.26 g/mol | Vector Labs[1] |

| Appearance | Solid (typically a powder) | --- |

Spectroscopic Properties

Marina Blue exhibits excitation and emission spectra that make it compatible with common filter sets, such as those used for DAPI. A key advantage of this dye is its low pKa, which ensures strong and stable fluorescence at neutral pH.[3][4]

| Property | Value | Source |

| Excitation Maximum (λex) | ~365 nm | TriLink BioTechnologies[5] |

| Emission Maximum (λem) | ~460 nm | TriLink BioTechnologies[5] |

| Extinction Coefficient | 19,000 cm⁻¹M⁻¹ | Vector Labs[1] |

| Recommended Light Source | 365 nm mercury-arc lamp | Vector Labs[4] |

Solubility

Quantitative solubility data for Marina Blue is not extensively published. However, qualitative solubility and general characteristics of related compounds provide practical guidance.

| Compound | Solvent | Solubility | Source |

| Marina Blue NHS Ester | DMSO (Dimethyl Sulfoxide) | Soluble | Vector Labs[1] |

| DMF (Dimethylformamide) | Soluble | Vector Labs[1] | |

| Coumarin Dyes (General) | Water | Generally Water Soluble | Thermo Fisher Scientific[6] |

| Polar Organic Solvents | Varies; sensitive to polarity | MDPI[7] |

Note: Non-sulfonated NHS esters are typically soluble in anhydrous organic solvents like DMSO and DMF.[8] Stock solutions should be prepared in these solvents before further dilution into aqueous reaction buffers.

Experimental Protocols

The following are standard methodologies for the characterization and application of fluorescent dyes like Marina Blue.

Protocol for Determining Solubility of an Organic Compound

This general protocol can be used to quantitatively assess the solubility of Marina Blue in various solvents.

-

Preparation : Weigh a precise, small amount (e.g., 1-5 mg) of the Marina Blue compound into a small, clear vial.

-

Solvent Addition : Add a measured, small volume (e.g., 100 µL) of the desired solvent (e.g., water, PBS, DMSO, ethanol) to the vial.

-

Agitation : Vigorously mix the vial using a vortex mixer for 1-2 minutes.

-

Observation : Visually inspect the solution against a dark background. If the solid is completely dissolved with no visible particles, it is considered soluble at that concentration.

-

Titration : If the solid is not fully dissolved, continue to add small, measured volumes of the solvent, with vigorous mixing after each addition, until the compound is fully dissolved.

-

Calculation : The solubility is calculated based on the total volume of solvent required to dissolve the initial mass of the compound (e.g., in mg/mL). The process can be repeated at controlled temperatures.[7][9]

Protocol for Measuring Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. It can be determined relative to a known standard.[10][11]

-

Standard Selection : Choose a reference standard with a known quantum yield and similar spectral properties to Marina Blue (e.g., Quinine Sulfate in 0.1 M H₂SO₄).

-

Absorbance Measurement : Prepare a series of dilute solutions of both the Marina Blue sample and the standard in the same solvent. Measure the absorbance of each solution at the chosen excitation wavelength (e.g., 365 nm). Absorbance values should be kept low (<0.1) to avoid inner filter effects.[12]

-

Fluorescence Measurement : Using a fluorometer, record the fluorescence emission spectrum for each solution, ensuring identical excitation wavelength, slit widths, and detector settings for all measurements.

-

Data Analysis :

-

Integrate the area under the emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the Marina Blue sample and the standard.

-

Determine the gradient (slope) of the linear fit for each plot.

-

-

Calculation : Calculate the quantum yield of the Marina Blue sample (Φₓ) using the following equation: Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²) Where:

-

Φₛₜ is the quantum yield of the standard.

-

Gradₓ and Gradₛₜ are the gradients for the sample and standard, respectively.

-

ηₓ and ηₛₜ are the refractive indices of the sample and standard solvents (if different).[10]

-

Protocol for Protein Labeling with Marina Blue NHS Ester

This protocol describes the covalent conjugation of Marina Blue NHS Ester to primary amines (e.g., lysine (B10760008) residues) on a protein, such as an antibody.

-

Protein Preparation : Dissolve the protein to be labeled in an amine-free buffer at pH 8.0-8.5 (e.g., 0.1 M sodium bicarbonate buffer) to a concentration of 2-10 mg/mL. Ensure the buffer is free of stabilizers like Tris or glycine.[3]

-

Dye Preparation : Allow the vial of Marina Blue NHS Ester to equilibrate to room temperature. Prepare a stock solution of the dye (e.g., 10 mg/mL) in fresh, anhydrous DMSO or DMF.[13]

-

Labeling Reaction : Add a calculated molar excess of the dye stock solution to the protein solution while gently stirring. A typical starting point is a 5-15 fold molar excess of dye to protein. Incubate the reaction for 1 hour at room temperature, protected from light.[3][5]

-

Purification : Separate the labeled protein conjugate from the unreacted free dye. This is commonly achieved using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer like PBS.[3][13]

-

Characterization : Determine the degree of labeling (DOL)—the average number of dye molecules per protein—by measuring the absorbance of the conjugate at 280 nm (for protein) and ~365 nm (for Marina Blue).

Protocol for Assessing Photostability

Photostability, or resistance to photobleaching, is a critical property of a fluorophore.

-

Sample Preparation : Prepare a sample of the fluorescently labeled molecule (e.g., a Marina Blue-conjugated antibody) on a microscope slide. The sample can be immobilized to prevent diffusion.

-

Microscope Setup : Use a fluorescence microscope with a stable light source and a sensitive camera. Set the excitation wavelength and intensity to the desired experimental conditions.

-

Image Acquisition :

-

Acquire an initial image (time = 0).

-

Continuously illuminate a specific region of the sample.

-

Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has significantly decreased.[14]

-

-

Data Analysis :

-

Using image analysis software (e.g., ImageJ/Fiji), select a region of interest (ROI) within the illuminated area.

-

Measure the mean fluorescence intensity within the ROI for each image in the time series.

-

Correct for background fluorescence.

-

Normalize the intensity values to the initial intensity at time = 0.

-

Plot the normalized intensity as a function of time. The time at which the intensity drops to 50% of its initial value is the photobleaching half-life (t₁/₂).[14]

-

Visualized Experimental Workflow: Immunofluorescence Staining

The following diagram illustrates a typical workflow for indirect immunofluorescence, a common application for Marina Blue-conjugated secondary antibodies.

Caption: Indirect Immunofluorescence (IF) Workflow.

References

- 1. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 2. Immunofluorescence staining | Abcam [abcam.com]

- 3. biotium.com [biotium.com]

- 4. NHS-ester-protein-labeling [protocols.io]

- 5. lumiprobe.com [lumiprobe.com]

- 6. ibidi.com [ibidi.com]

- 7. researchgate.net [researchgate.net]

- 8. static.horiba.com [static.horiba.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.uci.edu [chem.uci.edu]

- 11. researchgate.net [researchgate.net]

- 12. The fluorescence laboratory. - Calculate fluorescence quantum yield [fluortools.com]

- 13. NHS ester protocol for labeling proteins [abberior.rocks]

- 14. benchchem.com [benchchem.com]

Marina Blue Dye for Oligonucleotide Labeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Marina Blue dye, its application in oligonucleotide labeling, and its use in various molecular biology techniques. The information is tailored for researchers, scientists, and professionals in drug development who require detailed technical information for their experimental work.

Introduction to this compound

Marina Blue is a bright, blue-fluorescent dye belonging to the fluorinated 7-hydroxycoumarin family.[1] Its significant photostability and high extinction coefficient contribute to a strong fluorescent signal.[1][] A key advantage of Marina Blue over traditional 7-hydroxycoumarins is its lower pKa, which ensures the dye remains strongly and reliably fluorescent at a neutral pH, minimizing artifacts caused by pH variations in biological systems.[1][3] It is optimally excited by the 365 nm spectral line of mercury-arc lamps and is compatible with standard DAPI filter sets.[1][3] Marina Blue is commonly used as a covalent label for various biomolecules, including oligonucleotides, for applications such as flow cytometry, immunofluorescence, and in situ hybridization.[1] It is often compared to other blue-fluorescent dyes like Alexa Fluor 350 and AMCA.[1]

Physicochemical and Spectroscopic Properties

The performance of a fluorescent dye is defined by its specific physicochemical and spectroscopic characteristics. The key quantitative data for Marina Blue are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~365 nm | [1][4][5][6] |

| Emission Maximum (λem) | ~460 nm | [1][4][5][6] |

| Molar Extinction Coefficient (ε) | 19,000 cm-1M-1 | [1][3] |

| Quantum Yield (Φ) | 0.89 | [7] |

| Molecular Weight (Dye) | ~284 g/mol | [6] |

| Molecular Weight (NHS Ester) | ~367.26 g/mol |

Covalent Labeling of Oligonucleotides

Marina Blue is most commonly conjugated to oligonucleotides via its N-hydroxysuccinimidyl (NHS) ester derivative. This amine-reactive form readily couples with a primary amine group introduced onto an oligonucleotide, typically at the 5' or 3' terminus, to form a stable amide bond.

Detailed Experimental Protocol: Oligonucleotide Labeling with Marina Blue NHS Ester

This protocol provides a general procedure for labeling 100 µg of an amine-modified oligonucleotide. Optimization may be required based on the specific oligonucleotide sequence and length.

Materials:

-

Amine-modified oligonucleotide (5' or 3' amine)

-

Marina Blue™ NHS Ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Conjugation Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium borate (B1201080) buffer, pH 8.3-8.5

-

Nuclease-free water

-

3 M Sodium Chloride

-

Cold absolute ethanol (B145695) and 70% ethanol

-

Microcentrifuge tubes

-

Shaker/vortexer

-

Refrigerated microcentrifuge

Procedure:

-

Oligonucleotide Preparation:

-

Dissolve the amine-modified oligonucleotide in the conjugation buffer to a final concentration that allows for the desired reaction volume. If the oligonucleotide is in a buffer containing primary amines (e.g., Tris), it must be desalted or precipitated and redissolved in the conjugation buffer.

-

-

Marina Blue NHS Ester Stock Solution Preparation:

-

Allow the vial of Marina Blue NHS Ester to equilibrate to room temperature before opening.

-

Prepare a fresh stock solution by dissolving the Marina Blue NHS Ester in anhydrous DMSO. A common concentration is 10 mg/mL.[8] This solution should be used immediately.

-

-

Conjugation Reaction:

-

For a 100 µg oligonucleotide sample, a typical protocol suggests using approximately 200 µg of Marina Blue NHS ester.[9] The optimal molar excess of the dye may need to be determined empirically.

-

Add the calculated volume of the Marina Blue NHS Ester stock solution to the oligonucleotide solution.

-

Vortex the reaction mixture gently and incubate for at least 2 hours at room temperature, protected from light.[8] For sensitive oligonucleotides, the reaction can be performed overnight at 4°C.

-

-

Ethanol Precipitation of Labeled Oligonucleotide:

-

Add one-tenth volume of 3 M NaCl to the reaction mixture.

-

Add 2.5 to 3 volumes of cold absolute ethanol.

-

Mix well and incubate at -20°C for at least 30 minutes to precipitate the oligonucleotide.[10]

-

Centrifuge at high speed (e.g., >12,000 x g) in a refrigerated microcentrifuge for 30 minutes.

-

Carefully decant the supernatant, which contains the unreacted dye.

-

Wash the pellet with cold 70% ethanol and centrifuge again for 10-15 minutes.

-

Remove the supernatant and air-dry the pellet or dry it under a vacuum. Do not over-dry the pellet.

-

-

Purification of Labeled Oligonucleotide by HPLC:

-

Dual HPLC purification is highly recommended for obtaining a high-purity product.[4]

-

Column: A reverse-phase C8 or C18 column is typically used.[11]

-

Mobile Phases:

-

Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in nuclease-free water.

-

Buffer B: Acetonitrile (B52724).

-

-

Gradient: For hydrophilic dyes like Marina Blue, a slower gradient of approximately a 1% increase in acetonitrile per minute is recommended for better separation of the labeled oligonucleotide from the unlabeled species.[9]

-

Detection: Monitor the elution at both 260 nm (for the oligonucleotide) and ~365 nm (for Marina Blue). The labeled oligonucleotide will absorb at both wavelengths.

-

Applications in Research and Drug Development

Marina Blue-labeled oligonucleotides are versatile tools in various molecular biology and drug development applications.

Fluorescence Microscopy and In Situ Hybridization

Due to its brightness and photostability, Marina Blue is well-suited for fluorescence microscopy applications, including fluorescence in situ hybridization (FISH), to visualize the localization of specific nucleic acid sequences within cells and tissues. Standard DAPI filter sets are generally effective for imaging Marina Blue.[1][3]

Recommended Filter Sets for Marina Blue:

-

Excitation: 365/12 nm or similar

-

Emission: 445/50 nm or similar

-

Dichroic Mirror: ~395 nm longpass

Flow Cytometry

Marina Blue can be used in flow cytometry to label and detect cells that have taken up labeled oligonucleotides or to identify cells based on the presence of specific nucleic acid targets.[6] It is typically excited by the UV (355 nm) or violet (405 nm, with reduced efficiency) laser lines available on many cytometers.

Fluorescence Resonance Energy Transfer (FRET)

Marina Blue, with its emission spectrum centered around 460 nm, can serve as a donor fluorophore in Fluorescence Resonance Energy Transfer (FRET) studies. FRET is a distance-dependent process where an excited donor fluorophore transfers energy non-radiatively to a suitable acceptor molecule. This phenomenon is highly sensitive to the distance between the donor and acceptor and is often used to study molecular interactions, such as oligonucleotide hybridization or conformational changes.

For efficient FRET to occur, the emission spectrum of the donor (Marina Blue) must overlap with the excitation spectrum of the acceptor. Potential acceptors for Marina Blue could include fluorescein (B123965) (FAM) or other dyes with excitation in the blue-green region of the spectrum.

Alternatives and Considerations

While Marina Blue is a robust blue-fluorescent dye, several alternatives are available. Alexa Fluor 350 is a common replacement, with a similar excitation and a slightly shorter emission wavelength (Ex/Em ~346/442 nm).[4] Alexa Fluor 350 is noted for its high water solubility and pH insensitivity.[12][13] The choice between Marina Blue and its alternatives will depend on the specific application, available instrumentation, and the other fluorophores used in a multicolor experiment.

Conclusion

Marina Blue is a valuable tool for the fluorescent labeling of oligonucleotides, offering bright and stable blue fluorescence that is particularly effective at neutral pH. Its straightforward conjugation chemistry and compatibility with common instrumentation make it a reliable choice for a variety of applications in research and drug development, from cellular imaging to the study of molecular interactions. Careful adherence to labeling and purification protocols is crucial for obtaining high-quality conjugates for reproducible and accurate experimental results.

References

- 1. This compound|Fluorophore|RUO [benchchem.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. Marina Blue Fluorescent Dye Oligonculeotide Labeling [biosyn.com]

- 5. Spectral characteristics of Molecular Probes dyes—Table 23.1 | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. FluoroFinder [app.fluorofinder.com]

- 7. cancer.iu.edu [cancer.iu.edu]

- 8. glenresearch.com [glenresearch.com]

- 9. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]

- 11. How do you purify oligonucleotide conjugates by HPLC? | AAT Bioquest [aatbio.com]

- 12. Fluorescent Dyes - Select The Best Label For Your Assay! [eurofinsgenomics.co.in]

- 13. Alexa Dye Oligo Labeling - Bio-Synthesis, Inc. [biosyn.com]

Applications of Marina Blue Dye in Molecular Biology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Marina blue dye, a versatile fluorophore with significant applications in molecular biology. We will delve into its chemical and spectral properties, explore its use in various experimental techniques, and provide detailed protocols for its application.

Introduction to Marina Blue

Marina blue is a blue-emitting fluorescent dye that belongs to the coumarin (B35378) family of fluorophores.[1] It is characterized by its bright fluorescence and high photostability, making it a valuable tool for a range of biological imaging and detection assays.[2] Marina blue is typically excited by ultraviolet (UV) light and emits in the blue region of the visible spectrum, making it compatible with standard DAPI filter sets. It is commonly available as an amine-reactive succinimidyl ester, which allows for covalent labeling of proteins, antibodies, and amine-modified oligonucleotides.

Physicochemical and Spectral Properties

Marina blue possesses a unique set of properties that make it well-suited for various molecular biology applications.

Table 1: Physicochemical and Spectral Properties of Marina Blue

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀F₂N₂O₄ | |

| Molecular Weight | 284.22 g/mol | [1] |

| Excitation Maximum (λex) | 365 nm | [3] |

| Emission Maximum (λem) | 460 nm | [3] |

| Molar Extinction Coefficient (ε) | 19,000 cm⁻¹M⁻¹ | |

| Quantum Yield (Φ) | 0.89 | |

| Recommended Laser Line | 355 nm | |

| Common Filter | 450/50 nm | [3] |

Comparative Analysis of Blue Fluorescent Dyes

The choice of a fluorescent dye is critical for the success of an experiment. The following table provides a comparison of Marina blue with other commonly used blue-emitting fluorophores.

Table 2: Comparison of Common Blue Fluorescent Dyes

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Relative Brightness |

| Marina Blue | 365 | 460 | 19,000 | 0.89 | Moderate |

| Alexa Fluor 350 | 346 | 442 | 19,000 | Not specified | Moderate |

| Pacific Blue | 401 | 452 | 46,000 | 0.78 | High |

| DAPI | 359 | 461 | 33,000 | 0.58 | Moderate |

Relative brightness is a product of the molar extinction coefficient and the quantum yield and provides a general indication of the dye's performance in fluorescence imaging.

Core Applications in Molecular Biology

Marina blue's properties make it a valuable tool in several key molecular biology techniques.

Protein and Antibody Labeling

Marina blue succinimidyl ester is widely used for the covalent labeling of proteins and antibodies. The succinimidyl ester group reacts with primary amines (e.g., the side chain of lysine (B10760008) residues and the N-terminus of proteins) to form stable amide bonds. Fluorescently labeled proteins and antibodies are essential reagents for a variety of immunoassays.

Oligonucleotide Labeling

Amine-modified oligonucleotides can be readily labeled with Marina blue succinimidyl ester. These fluorescently labeled probes are utilized in techniques such as fluorescence in situ hybridization (FISH) and other nucleic acid detection methods.

Flow Cytometry

Marina blue-conjugated antibodies are frequently used in flow cytometry for the identification and quantification of specific cell populations. Its excitation and emission spectra are well-suited for multicolor flow cytometry experiments, particularly when using a violet laser.[3]

Fluorescence Microscopy

The bright and photostable fluorescence of Marina blue makes it an excellent choice for fluorescence microscopy applications, including immunofluorescence and cellular imaging.[2] It allows for the visualization of the subcellular localization of proteins and other biomolecules.

Experimental Protocols

The following are detailed protocols for common applications of this compound.

Protocol for Labeling Proteins and Antibodies with Marina Blue Succinimidyl Ester

This protocol describes the labeling of proteins or antibodies with Marina blue succinimidyl ester.

Materials:

-

Protein or antibody to be labeled (at 2-5 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

-

Marina blue succinimidyl ester

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

1 M Sodium bicarbonate (NaHCO₃), pH 8.3

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Prepare Protein Solution: Dissolve the protein or antibody in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 2.5 mg/mL. If the protein is already in a buffer like PBS, add 1/10th volume of 1 M sodium bicarbonate to adjust the pH.

-

Prepare Dye Stock Solution: Allow the vial of Marina blue succinimidyl ester to warm to room temperature. Prepare a 10 mg/mL stock solution of the dye in anhydrous DMF or DMSO.

-

Labeling Reaction: While gently stirring, slowly add the dye stock solution to the protein solution. A typical starting molar ratio of dye to protein is 10:1 to 20:1. Incubate the reaction for 1 hour at room temperature, protected from light.

-

Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS (pH 7.4). The first colored band to elute will be the labeled protein.

-

Determination of Degree of Labeling (DOL): The DOL (the average number of dye molecules per protein molecule) can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and 365 nm (for Marina blue).

Experimental Workflow for Protein Labeling:

Protocol for Immunofluorescence Staining of Adherent Cells

This protocol outlines the steps for staining adherent cells with a Marina blue-conjugated primary antibody.

Materials:

-

Adherent cells grown on coverslips

-

PBS

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Marina blue-conjugated primary antibody

-

Antifade mounting medium

Procedure:

-

Cell Fixation: Rinse cells with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes at room temperature.

-

Blocking: Wash the cells with PBS and then incubate with blocking buffer for 30 minutes to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Dilute the Marina blue-conjugated primary antibody in blocking buffer to the recommended concentration. Incubate the cells with the diluted antibody for 1 hour at room temperature or overnight at 4°C, protected from light.

-

Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound antibody.

-

Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope with a DAPI filter set.

Experimental Workflow for Immunofluorescence Staining:

Application in Signaling Pathway Analysis: Receptor-Mediated Endocytosis

Fluorescently labeled ligands or antibodies are powerful tools for studying the trafficking of cell surface receptors, a key aspect of many signaling pathways. Marina blue can be used to label a ligand or an antibody targeting a specific receptor tyrosine kinase (RTK) to visualize its internalization upon ligand binding.

Signaling Pathway: Receptor Tyrosine Kinase (RTK) Endocytosis

Upon binding of a growth factor, RTKs dimerize and autophosphorylate, initiating downstream signaling cascades. This activation also triggers the internalization of the receptor-ligand complex via endocytosis, a process that can lead to signal termination or further signaling from endosomal compartments.

By using a Marina blue-labeled ligand, researchers can track the movement of the receptor from the cell surface into intracellular vesicles in real-time using fluorescence microscopy, providing insights into the kinetics and regulation of receptor trafficking.

Conclusion

Marina blue is a robust and versatile fluorescent dye with broad applications in molecular biology. Its favorable spectral properties, high quantum yield, and good photostability make it a reliable choice for protein and nucleic acid labeling, flow cytometry, and fluorescence microscopy. The detailed protocols and workflows provided in this guide offer a practical resource for researchers looking to incorporate Marina blue into their experimental repertoire.

References

An In-depth Technical Guide to Marina Blue Dye for Protein Conjugation Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Marina Blue, a versatile fluorescent dye, and its application in protein conjugation. Detailed methodologies for conjugation, purification, and characterization of Marina Blue-protein conjugates are presented, along with its use in key bioanalytical techniques.

Introduction to Marina Blue Dye

Marina Blue is a bright, blue-fluorescent dye belonging to the coumarin (B35378) family. Its significant photostability and high fluorescence quantum yield make it a valuable tool for labeling proteins and other biomolecules in various research and drug development applications. A key advantage of Marina Blue is its relatively low pKa, which ensures strong and stable fluorescence at physiological pH.[1]

Physicochemical and Spectroscopic Properties

Understanding the spectral properties of a fluorophore is critical for successful experimental design, particularly in multicolor applications. Marina Blue is optimally excited by the 365 nm spectral line of mercury-arc lamps and is compatible with standard DAPI filter sets.[1]

Table 1: Spectroscopic Properties of Marina Blue

| Property | Value | Reference |

| Excitation Maximum (λex) | ~365 nm | [1] |

| Emission Maximum (λem) | ~460 nm | [1] |

| Molar Extinction Coefficient (ε) | 19,000 cm⁻¹M⁻¹ | [1] |

| Quantum Yield (Φ) | 0.89 | [2][3] |

| Molecular Weight (NHS Ester) | 367.26 g/mol | [4] |

Table 2: Comparison of Marina Blue with Spectrally Similar Dyes

| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) |

| Marina Blue | ~365 | ~460 | 19,000[1] | 0.89[2][3] |

| Alexa Fluor 350 | 346 | 442 | 19,000 | 0.24[5] |

| DyLight 350 | 353 | 432 | 15,000 | High (exact value not specified)[6] |

Protein Conjugation Chemistry

Marina Blue is most commonly available as an N-hydroxysuccinimidyl (NHS) ester for covalent labeling of primary amines on proteins. While less common, maleimide (B117702) derivatives of other dyes are used for thiol-reactive labeling, and a similar approach can be adapted for Marina Blue.

Amine-Reactive Labeling with Marina Blue NHS Ester

The NHS ester of Marina Blue reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of a protein, to form a stable amide bond. This is the most prevalent method for labeling proteins with Marina Blue.

Logical Workflow for Amine-Reactive Protein Conjugation

Caption: Workflow for NHS Ester Protein Conjugation.

Thiol-Reactive Labeling (General Protocol adaptable for Marina Blue Maleimide)

While a specific Marina Blue maleimide product is not widely commercially available, a general protocol for thiol-reactive labeling can be followed if a maleimide derivative is synthesized. This chemistry targets free sulfhydryl groups on cysteine residues to form a stable thioether bond.

Logical Workflow for Thiol-Reactive Protein Conjugation

Caption: Workflow for Maleimide Protein Conjugation.

Detailed Experimental Protocols

Protocol for Protein Labeling with Marina Blue NHS Ester

Materials:

-

Protein of interest (1-10 mg/mL in amine-free buffer)

-

Marina Blue NHS Ester

-

Amine-free buffer (e.g., 0.1 M sodium phosphate (B84403), 0.15 M NaCl, pH 7.2-7.5, or 0.1 M sodium bicarbonate, pH 8.3)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

-

Prepare Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.

-

Prepare Dye Stock Solution: Immediately before use, dissolve the Marina Blue NHS Ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

-

Conjugation Reaction:

-

Slowly add a 5- to 20-fold molar excess of the dissolved Marina Blue NHS Ester to the protein solution while gently stirring.

-

Incubate the reaction mixture for 1-2 hours at room temperature or 4-12 hours at 4°C, protected from light.

-

-

Stop the Reaction (Optional): Add a quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

-

Purify the Conjugate: Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS). The first colored band to elute is the Marina Blue-protein conjugate.

General Protocol for Thiol-Reactive Protein Labeling

Materials:

-

Protein with free sulfhydryl groups

-

Maleimide-activated dye

-

Degassed buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, 5 mM EDTA, pH 7.2)

-

Tris(2-carboxyethyl)phosphine (TCEP) (optional)

-

Anhydrous DMSO or DMF

-

Quenching solution (e.g., 2-mercaptoethanol (B42355) or cysteine)

-

Size-exclusion chromatography column

Procedure:

-

Prepare Protein Solution: Dissolve the protein in a degassed buffer at 1-10 mg/mL.

-

Reduce Disulfide Bonds (Optional): If necessary, add a 10- to 100-fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature.

-

Prepare Dye Stock Solution: Dissolve the maleimide dye in anhydrous DMSO or DMF to a concentration of 10 mM immediately before use.

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the maleimide dye solution to the protein solution.

-

Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quench the Reaction: Add an excess of a thiol-containing reagent like 2-mercaptoethanol or cysteine to consume any unreacted maleimide.

-

Purify the Conjugate: Purify the conjugate as described for the NHS ester labeling.

Characterization of Marina Blue-Protein Conjugates

Determination of Degree of Labeling (DOL)

The DOL, or the average number of dye molecules conjugated to each protein molecule, is a critical parameter to determine. It can be calculated using the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of Marina Blue (~365 nm).

Formula for Calculating DOL:

DOL = (A_max * ε_prot) / [(A_280 - (A_max * CF)) * ε_dye]

Where:

-

A_max = Absorbance of the conjugate at ~365 nm

-

A_280 = Absorbance of the conjugate at 280 nm

-

ε_prot = Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG)

-

ε_dye = Molar extinction coefficient of Marina Blue at ~365 nm (19,000 M⁻¹cm⁻¹)

-

CF = Correction factor (A_280 of the free dye / A_max of the free dye). The correction factor for Marina Blue should be determined experimentally.

Applications of Marina Blue-Protein Conjugates

Marina Blue-labeled proteins are valuable reagents in a variety of fluorescence-based applications.

Fluorescence Microscopy

Workflow for Immunofluorescence Staining

Caption: Workflow for Immunofluorescence Staining.

A general protocol for immunofluorescence staining involves fixing and permeabilizing the cells or tissue, followed by blocking non-specific binding sites. The sample is then incubated with a primary antibody specific to the target of interest, followed by a Marina Blue-conjugated secondary antibody. After washing, the sample is mounted and visualized using a fluorescence microscope equipped with a DAPI filter set.

Flow Cytometry

Workflow for Flow Cytometry Analysis

Caption: Workflow for Flow Cytometry Analysis.

For flow cytometry, cells in suspension are first incubated with an Fc receptor blocking agent to prevent non-specific antibody binding. The cells are then stained with a Marina Blue-conjugated primary antibody or a primary/Marina Blue-conjugated secondary antibody pair. After washing, the cells are analyzed on a flow cytometer equipped with a UV or violet laser for excitation.

Troubleshooting

Table 3: Troubleshooting Guide for Marina Blue Protein Conjugation

| Problem | Possible Cause | Recommended Solution |

| Low Degree of Labeling | - Incorrect buffer pH (too low) - Presence of amine-containing buffers (Tris, glycine) - Inactive NHS ester due to hydrolysis - Insufficient molar excess of dye | - Ensure buffer pH is between 7.2 and 8.5.[4] - Perform buffer exchange to an amine-free buffer. - Use fresh, anhydrous DMSO or DMF and prepare the dye solution immediately before use. - Optimize the molar ratio of dye to protein. |

| Protein Precipitation | - High concentration of organic solvent - Protein instability at the reaction pH | - Keep the final concentration of DMSO or DMF below 10%. - Perform the reaction at 4°C or adjust the pH. |

| High Background in Applications | - Unreacted free dye present - Non-specific binding of the conjugate | - Ensure thorough purification of the conjugate. - Optimize blocking steps and antibody concentrations in your specific application. |

Storage and Handling

-

Marina Blue NHS Ester: Store desiccated at -20°C. Allow the vial to warm to room temperature before opening to prevent moisture condensation.

-

Marina Blue-Protein Conjugates: Store at 4°C for short-term use (up to a few weeks). For long-term storage, aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Adding a cryoprotectant like glycerol (B35011) (to a final concentration of 50%) can help stabilize the conjugate during freezing.

This technical guide provides a comprehensive resource for the effective use of this compound in protein conjugation and subsequent applications. By following these detailed protocols and troubleshooting advice, researchers can confidently generate and utilize high-quality fluorescently labeled proteins for their studies.

References

An In-depth Technical Guide to Marina Blue Dye NHS Ester Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and practical applications of Marina blue N-hydroxysuccinimide (NHS) ester for the fluorescent labeling of biomolecules. Marina blue is a blue-emitting fluorophore valuable for various biological detection and imaging applications.[1][2] Its NHS ester derivative is a widely used reagent for covalently attaching the dye to primary amines on proteins, antibodies, amine-modified oligonucleotides, and other molecules.[2][3]

Core Chemistry: The NHS Ester Reaction

The fundamental mechanism of labeling with Marina blue NHS ester is the nucleophilic acyl substitution reaction between the NHS ester and a primary amine.[4][5] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses to release the N-hydroxysuccinimide leaving group and form a stable, irreversible amide bond.[4][6]

The efficiency of this bioconjugation is primarily influenced by the competition between the desired aminolysis (reaction with the amine) and hydrolysis (reaction with water).[4] The pH of the reaction buffer is a critical parameter, as it affects both the nucleophilicity of the target amine and the stability of the NHS ester.[4][5][7] At acidic pH (below 7), primary amines are mostly protonated (-NH₃⁺) and non-nucleophilic, slowing the reaction.[4] Conversely, at higher pH, the rate of NHS ester hydrolysis increases, which can reduce labeling efficiency.[7][8]

Quantitative Data Summary

The following tables summarize key quantitative data for Marina blue dye and the stability of NHS esters to aid in experimental design.

Table 1: Spectroscopic Properties of this compound

| Property | Value |

| Excitation Maximum (λex) | ~365 nm[9][10][11] |

| Emission Maximum (λem) | ~460 nm[2][9][10][11] |

| Molar Extinction Coefficient (ε) | 19,000 cm⁻¹M⁻¹[2][9][11] |

| Molecular Weight | 367.26 g/mol [2][] |

Note: Spectral properties can be influenced by the solvent and conjugation state.

Table 2: Stability of NHS Esters as a Function of pH

| pH | Temperature | Half-life of NHS Ester |

| 7.0 | 0°C | 4-5 hours[8] |

| 7.0 | Ambient | ~7 hours[4] |

| 8.0 | 4°C | ~1 hour[4] |

| 8.5 | Room Temperature | 125-180 minutes[4] |

| 8.6 | 4°C | 10 minutes[4] |

| 9.0 | Room Temperature | Minutes[4] |

Experimental Protocols

This section provides a detailed methodology for a common application: labeling a protein with Marina blue NHS ester.

Objective: To covalently conjugate Marina blue NHS ester to a protein.

Materials:

-

Protein to be labeled (in an amine-free buffer like PBS)

-

Marina blue NHS ester

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[7][13]

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[7][14]

-

Quenching Solution: 1 M Tris-HCl or Glycine, pH 7.4-8.5

-

Purification column (e.g., size-exclusion chromatography/desalting column)[4]

Protocol:

-

Protein Preparation:

-

NHS Ester Stock Solution Preparation:

-

Allow the vial of Marina blue NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[14]

-

Dissolve the Marina blue NHS ester in anhydrous DMSO or DMF to a final concentration of 10 mM.[13] This solution should be prepared immediately before use as NHS esters are not stable in solution for long periods.[14]

-

-

Conjugation Reaction:

-

A common starting point is a 10- to 20-fold molar excess of the NHS ester to the protein.[4] The optimal ratio may need to be determined empirically.

-

While gently stirring or vortexing the protein solution, slowly add the calculated volume of the Marina blue NHS ester stock solution.[13]

-

Keep the final concentration of the organic solvent (DMSO or DMF) below 10% to avoid protein denaturation.[4]

-

Incubate the reaction at room temperature for 1-4 hours or at 4°C for 2 hours to overnight, protected from light.[4][15]

-

-

Quenching the Reaction:

-

Purification of the Conjugate:

-

Remove unreacted Marina blue NHS ester and byproducts using a size-exclusion chromatography column (desalting column) or through dialysis.[4]

-

-

Storage:

Applications in Research and Development

Marina blue is a versatile fluorescent dye with applications in various research areas.[1] Due to its excitation in the near-UV range, it is compatible with standard DAPI filter sets and can be excited by the 365 nm spectral line of mercury-arc lamps.[2][9] Its high photostability and extinction coefficient contribute to a strong fluorescent signal.[9] Labeled biomolecules can be used in:

-

Fluorescence Microscopy: Visualizing the localization of proteins or other molecules within cells.

-

Flow Cytometry: Identifying and sorting cell populations based on the presence of labeled markers.[10]

-

Immunoassays: As a detection reagent in techniques like ELISA and Western blotting.

-

Nucleic Acid Labeling: For the detection of amine-modified oligonucleotides in various molecular biology assays.[6][14]

The chemistry of Marina blue NHS ester provides a robust and reliable method for fluorescently labeling a wide range of biomolecules, enabling critical insights in biological and biomedical research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. biotium.com [biotium.com]

- 4. benchchem.com [benchchem.com]

- 5. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 6. glenresearch.com [glenresearch.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 9. This compound|Fluorophore|RUO [benchchem.com]

- 10. FluoroFinder [app.fluorofinder.com]

- 11. trilinkbiotech.com [trilinkbiotech.com]

- 13. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 14. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 15. glenresearch.com [glenresearch.com]

- 16. NHS ester protocol for labeling proteins [abberior.rocks]

Marina Blue Dye: A Technical Guide for Flow Cytometry Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Marina Blue, a fluorescent dye used in flow cytometry. This document details its spectral properties, provides protocols for antibody conjugation and cell staining, and offers guidance on its incorporation into multicolor flow cytometry panels.

Core Properties of Marina Blue

Marina Blue is a blue-fluorescent dye that is particularly useful in flow cytometry applications. It is a coumarin-based fluorochrome known for its utility when excited by ultraviolet (UV) lasers.[1][2] Its key characteristics make it a viable option for inclusion in multicolor panels, especially when other spectral channels are occupied.

Spectral Properties

Marina Blue is optimally excited by the 355 nm UV laser and its emission is typically captured using a 450/50 bandpass filter.[3] The dye's significant photostability and high extinction coefficient contribute to a strong fluorescent signal. The key spectral and photophysical properties of Marina Blue are summarized in the table below.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~365 nm | [3] |

| Emission Maximum (λem) | ~460 nm | [3] |

| Extinction Coefficient (ε) | 18,700 cm⁻¹M⁻¹ | [4][5] |

| Quantum Yield (Φ) | 0.89 | [4][5] |

| Molecular Weight | 284 g/mol | [3] |

| Brightness Index | 16643 | [4][5] |

| Recommended Laser | UV (355 nm) | [3] |

| Recommended Filter | 450/50 BP | [3] |

Experimental Protocols

Detailed methodologies for the use of Marina Blue in flow cytometry are provided below, covering both the conjugation of the dye to a primary antibody and the subsequent staining of cells.

Antibody Conjugation with Marina Blue NHS Ester

This protocol outlines the procedure for covalently labeling a primary antibody with a Marina Blue N-hydroxysuccinimide (NHS) ester. NHS esters are amine-reactive and will form a stable amide bond with primary amines on the antibody, primarily the ε-amino groups of lysine (B10760008) residues.

Materials:

-

Purified primary antibody (free of amine-containing buffers like Tris or glycine, and stabilizers like BSA)

-

Marina Blue NHS Ester

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

-

Quenching Buffer: 1.5 M hydroxylamine, pH 8.5 (freshly prepared) or 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., Sephadex G-25) or dialysis equipment

Procedure:

-

Antibody Preparation:

-

Dialyze the antibody against the Reaction Buffer to remove any interfering substances.

-

Adjust the antibody concentration to 1-2 mg/mL in the Reaction Buffer.

-

-

Dye Preparation:

-

Allow the vial of Marina Blue NHS Ester to equilibrate to room temperature before opening.

-

Immediately before use, dissolve the Marina Blue NHS Ester in DMSO or DMF to create a 10 mg/mL stock solution.

-

-

Conjugation Reaction:

-

Slowly add the dissolved Marina Blue NHS Ester to the antibody solution while gently stirring or vortexing. A typical starting molar ratio is 10:1 to 15:1 (dye:antibody), but this should be optimized for each specific antibody.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Quenching Reaction:

-

To stop the reaction, add the Quenching Buffer to the antibody-dye mixture.

-

Incubate for 30-60 minutes at room temperature.

-

-

Purification:

-

Separate the conjugated antibody from the unconjugated dye and other reaction components using a gel filtration column or dialysis.

-

The first colored fraction to elute from the column will be the labeled antibody.

-

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Marina Blue (~365 nm).

-

Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

-

Cell Staining with Marina Blue-Conjugated Antibody